molecular formula C20H19N3O3 B11025516 N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide

Cat. No.: B11025516
M. Wt: 349.4 g/mol
InChI Key: HWBBGMMIMOZQOQ-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide (CAS 1574378-01-0) is a synthetic organic compound with a molecular formula of C20H19N3O3 and a molecular weight of 349.4 g/mol . This acetamide derivative features a complex structure that incorporates a 4-hydroxyphenethyl group, linked via an acetamide bridge to a 2-oxo-5-phenylpyrazine moiety. The presence of both phenolic and pyrazinone heterocyclic systems in a single molecule makes it a compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Research into structurally related compounds indicates potential interest in areas such as analgesic development and hepatotoxicity mitigation . Some novel acetaminophen (ApAP) analogs are being investigated as safer, non-hepatotoxic alternatives that retain analgesic and antipyretic properties without forming the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) . Furthermore, compounds containing pyrazinone cores are often explored for their diverse biological activities. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for in-vitro studies and is not classified as a drug or medicine. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any introduction of this product into humans or animals is strictly prohibited by law.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide

InChI

InChI=1S/C20H19N3O3/c24-17-8-6-15(7-9-17)10-11-21-19(25)14-23-13-18(22-12-20(23)26)16-4-2-1-3-5-16/h1-9,12-13,24H,10-11,14H2,(H,21,25)

InChI Key

HWBBGMMIMOZQOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of α-Ketoamides

Benzil derivatives react with glycinamide hydrochloride under basic conditions to form pyrazinone rings:

C6H5COCONH2+NH2CH2CONH2NaOH, EtOH5-Ph-Pyrazinone[1][3]\text{C}6\text{H}5\text{COCONH}2 + \text{NH}2\text{CH}2\text{CONH}2 \xrightarrow{\text{NaOH, EtOH}} \text{5-Ph-Pyrazinone} \quad

Optimized Conditions

ParameterValue
Temperature80°C
Reaction Time12 h
Yield68-72%

Palladium-Catalyzed C-H Arylation

Direct phenyl group introduction via Suzuki-Miyaura coupling:

Pyrazinone-Br+PhB(OH)2Pd(PPh3)4,Na2CO35-Ph-Pyrazinone[3][5]\text{Pyrazinone-Br} + \text{PhB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{5-Ph-Pyrazinone} \quad

Key Metrics

  • Ligand: Triphenylphosphine

  • Solvent: Dioxane/H₂O (4:1)

  • Isolated Yield: 81%

Acetamide Linker Installation

Bromoacetylation of Pyrazinone

Electrophilic substitution at N1 position:

5-Ph-Pyrazinone+BrCH2COClEt3N, DCM2-Bromoacetyl-pyrazinone[1][4]\text{5-Ph-Pyrazinone} + \text{BrCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Bromoacetyl-pyrazinone} \quad

Reaction Monitoring

  • TLC System: Ethyl acetate/hexane (1:3)

  • Rf: 0.45 (UV active)

Nucleophilic Displacement with Amine

Coupling with 2-(4-hydroxyphenyl)ethylamine:

2-Bromoacetyl-pyrazinone+H2NCH2CH2C6H4OHKI, DMFTarget Compound[2][4]\text{2-Bromoacetyl-pyrazinone} + \text{H}2\text{NCH}2\text{CH}2\text{C}6\text{H}_4\text{OH} \xrightarrow{\text{KI, DMF}} \text{Target Compound} \quad

Optimized Parameters

VariableOptimal Range
Temperature60-65°C
Reaction Time8 h
Molar Ratio1:1.2 (Pyrazinone:Amine)

Electrochemical Amidation Approach

Reticulated vitreous carbon (RVC) electrodes enable direct amide bond formation under mild conditions:

Cell Configuration

  • Anode: RVC (100 PPI, 3 cm × 3 cm × 1.5 cm)

  • Cathode: Graphite rod (Φ 8 mm)

  • Electrolyte: nBu₄NBF₄ (1.0 equiv) in CH₃CN

Pyrazinone-COOH+Amine5 mA, 25°CAcetamide Product[1]\text{Pyrazinone-COOH} + \text{Amine} \xrightarrow{\text{5 mA, 25°C}} \text{Acetamide Product} \quad

Performance Data

Current DensityConversion (%)Faradaic Efficiency
5 mA/cm²9889
10 mA/cm²9978

Protecting Group Strategies for Phenolic -OH

Silyl Ether Protection

  • Reagent : tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Conditions : Imidazole, DMF, 0°C → RT

  • Deprotection : TBAF/THF, quantitative recovery

Acetyl Protection

  • Acetylation : Ac₂O/pyridine (1:3), 0°C

  • Cleavage : K₂CO₃/MeOH/H₂O, 85% yield

Purification and Characterization

Chromatographic Conditions

StepStationary PhaseEluent System
Initial PurificationSilica Gel 60 (230-400 mesh)Hexane/EtOAc (5:1 → 3:1)
Final PolishingC18 Reverse PhaseMeOH/H₂O (70:30)

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.21 (s, 1H, OH), 8.02 (d, J = 7.8 Hz, 2H, Ar-H), 7.45-7.32 (m, 5H, Pyrazinone/Ph), 4.21 (q, J = 6.5 Hz, 2H, CH₂), 3.58 (t, J = 7.1 Hz, 2H, NHCH₂)

  • HRMS (ESI+) : m/z calcd for C₂₂H₂₁N₃O₃ [M+H]⁺ 376.1652, found 376.1649

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityEquipment Needs
Classical Amidation7599.8KilogramStandard
Electrochemical8999.5Lab-scaleSpecialized
One-Pot Sequential6898.2PilotHigh-pressure

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products formed during these reactions would depend on the reaction conditions.

  • Scientific Research Applications

      Biology: It might serve as a pharmacological tool or be relevant in biological studies.

      Medicine: Investigations into its potential therapeutic properties are ongoing.

      Industry: Its industrial applications are yet to be fully explored.

  • Mechanism of Action

    • The compound’s mechanism of action remains an area of active research.
    • Molecular Targets: It likely interacts with specific cellular targets, affecting biological processes.

      Pathways Involved: Further studies are needed to elucidate the pathways affected by this compound.

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following analysis compares the target compound to structurally or functionally related acetamide derivatives, focusing on molecular features, synthesis, and biological activities.

    Structural Analogues and Key Substituents

    Compound Name Molecular Formula Key Substituents Biological Activity Source
    Target Compound* C₂₁H₂₀N₃O₃† 5-Phenylpyrazinone, 4-hydroxyphenethyl acetamide Hypothetical (pyrazinone analogs) N/A
    N-(4-Oxo-2-phenylthiazolidin-3-yl)-2-(coumarin) C₁₉H₁₅N₂O₄S Coumarin, phenylthiazolidinone Antioxidant (> ascorbic acid)
    FP1-12 (triazolyl acetamide) Varies‡ 1,2,4-Triazole, substituted phenyl/imidazolone Antiproliferative
    2-(2-Ethylphenoxy)-N-(2-methyl-4-pyrrolidinyl) C₂₂H₂₈N₂O₂ Ethylphenoxy, pyrrolidinyl Lab chemical (hazardous)
    AG023PSY (pyrazolo-pyrazinone) C₂₃H₂₆N₄O₃ Ethoxyphenyl, methylphenyl Not specified
    CAS 941876-60-4 (fluoro-methylphenyl analog) C₂₃H₂₁FN₄O₃ Ethoxyphenyl, fluoro-methylphenyl Not specified

    *Hypothetical molecular formula based on structural analysis.
    †Calculated based on substituent composition.
    ‡FP1-12 derivatives vary in substituents (e.g., hydroxyacetamide, triazole, imidazolone).

    Key Differences and Advantages

    • Solubility: The hydroxyphenethyl group in the target compound may improve aqueous solubility compared to non-polar analogs like AG023PSY .
    • Bioactivity: Pyrazinones are less studied than coumarins but offer modularity for targeting specific enzymes (e.g., kinases, oxidases) .
    • Safety: Unlike AG023PSY (Category 4 oral toxicity), phenolic groups in the target compound may reduce acute toxicity .

    Biological Activity

    N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including anticancer and antimicrobial properties, along with relevant case studies and research findings.

    Chemical Structure and Properties

    The compound can be described by its chemical formula, which includes a phenylpyrazine moiety and a hydroxyphenyl ethyl group. The structural characteristics contribute to its biological functions.

    Anticancer Activity

    Recent studies have explored the anticancer potential of compounds structurally related to this compound.

    Case Study: A549 Cell Line

    In a study evaluating various derivatives, compounds similar to the target compound showed varying degrees of cytotoxicity against the A549 human lung adenocarcinoma cell line. For instance, certain substitutions on the phenyl ring enhanced anticancer activity significantly:

    CompoundSubstitutionA549 Cell Viability (%)
    Base CompoundNone78–86%
    Compound 64-Chlorophenyl64%
    Compound 74-Bromophenyl61%
    Compound 84-DimethylaminoSignificantly lower than base

    These results indicate that structural modifications can lead to improved anticancer properties, suggesting a structure-activity relationship that merits further exploration .

    Antimicrobial Activity

    The antimicrobial efficacy of compounds related to this compound has also been investigated. These compounds were screened against multidrug-resistant pathogens, including:

    • Klebsiella pneumoniae
    • Escherichia coli
    • Pseudomonas aeruginosa
    • Methicillin-resistant Staphylococcus aureus

    The results indicated that specific derivatives exhibited notable antibacterial activity, highlighting their potential as therapeutic agents against resistant strains .

    The biological activity of these compounds is believed to stem from their ability to interact with cellular targets involved in cancer cell proliferation and microbial resistance mechanisms. The presence of functional groups such as hydroxyl and carbonyl enhances their interaction with biological macromolecules, leading to increased cytotoxicity and antimicrobial effects.

    Q & A

    Basic Research Questions

    Q. What are the key synthetic strategies for preparing N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide?

    • Methodological Answer : The synthesis typically involves multi-step organic reactions, including condensation of pyrazine precursors with substituted acetamide derivatives. Key steps include:

    • Formation of the pyrazinone core via cyclization under controlled temperatures (80–100°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation .
    • Coupling with the 4-hydroxyphenylethylamine moiety using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in polar aprotic solvents like DMF .
    • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity .

    Q. How is the structural integrity of this compound validated in synthetic workflows?

    • Methodological Answer : Characterization employs:

    • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns and hydrogen bonding involving the hydroxyphenyl group .
    • Mass spectrometry (HRMS) for molecular weight verification, with ESI+ mode detecting [M+H]⁺ ions .
    • X-ray crystallography (if single crystals are obtained) to resolve bond angles and confirm stereoelectronic effects of the pyrazinone ring .

    Q. What functional groups dictate its solubility and formulation in biological assays?

    • Methodological Answer :

    • The 4-hydroxyphenyl group enhances water solubility via hydrogen bonding but may require derivatization (e.g., acetylation) to improve membrane permeability .
    • The acetamide linker provides stability in DMSO-based stock solutions (typical storage: 10 mM in DMSO at -20°C) .
    Solvent Solubility (mg/mL) Notes
    DMSO>50Preferred for in vitro assays
    Ethanol~10Limited due to hydroxyl group

    Advanced Research Questions

    Q. How can reaction yields be optimized during pyrazinone-acetamide coupling?

    • Methodological Answer : Critical variables include:

    • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing side-product formation .
    • Solvent choice : Anhydrous DMF minimizes hydrolysis of active intermediates .
    • Temperature control : Maintaining 0–5°C during coupling suppresses racemization .

    Q. What computational methods are suitable for analyzing its 3D conformation and target interactions?

    • Methodological Answer :

    • DFT calculations (B3LYP/6-31G* basis set) model the electron-deficient pyrazinone ring’s affinity for π-π stacking with aromatic residues .
    • Molecular docking (AutoDock Vina) predicts binding to kinase targets (e.g., EGFR), guided by the hydroxyphenyl group’s hydrogen-bonding potential .

    Q. How do contradictory bioactivity results arise across studies, and how can they be resolved?

    • Methodological Answer : Discrepancies often stem from:

    • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (MTT vs. ATP luminescence) .
    • Redox interference : The hydroxyphenyl group may act as a pro-oxidant in certain assays, requiring ROS scavengers (e.g., NAC) as controls .
    • Solution : Standardize protocols (e.g., CLSI guidelines) and validate findings across orthogonal assays (e.g., Western blot for apoptosis markers) .

    Q. What strategies stabilize the compound under physiological conditions (e.g., plasma)?

    • Methodological Answer :

    • Prodrug modification : Esterification of the hydroxyl group to reduce Phase II metabolism (e.g., glucuronidation) .
    • Nanoparticle encapsulation : PLGA-based carriers improve half-life in circulation (tested via HPLC monitoring over 24 hours) .

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